3-(Trifluoromethyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of hydrazines with trifluoromethylated ketones or aldehydes. One common method is the condensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of trifluoromethylated diazo compounds in cycloaddition reactions with various dipolarophiles .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the use of continuous flow reactors for the condensation and cyclization steps. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are used in substitution reactions.
Major Products
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-(Trifluoromethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group.
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
3-(Trifluoromethyl)-1H-pyrazole: Lacks the hydroxyl group present in 3-(Trifluoromethyl)-1H-pyrazol-4-ol.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased acidity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C4H3F3N2O |
---|---|
Molecular Weight |
152.07 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazol-4-ol |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)3-2(10)1-8-9-3/h1,10H,(H,8,9) |
InChI Key |
JUZMUPCRIGXYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.